molecular formula C17H14FN3O3S2 B15103011 Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B15103011
M. Wt: 391.4 g/mol
InChI Key: RLYTVKARVNWOGJ-UHFFFAOYSA-N
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Description

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-fluorobenzaldehyde with thiosemicarbazide to form the intermediate 5-(3-fluorophenyl)-2-methyl-1,3-thiazole. This intermediate is then subjected to acylation with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler analog with a basic thiazole ring structure.

    Benzothiazole: Contains a benzene ring fused to a thiazole ring.

    Thiazolidine: A saturated analog of thiazole.

Uniqueness

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to simpler thiazole derivatives .

Biological Activity

Ethyl 2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Synthesis

The compound features two thiazole rings and a carbonyl group, which contribute to its reactivity and biological activity. The presence of the fluorophenyl substituent enhances its lipophilicity, potentially improving interactions with biological targets. The molecular formula is C18H16FN3O3S2C_{18}H_{16}FN_3O_3S^2 with a molecular weight of approximately 405.5 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Rings : Utilizing thiosemicarbazone derivatives as intermediates.
  • Carbonyl Introduction : Incorporating carbonyl functional groups through acylation reactions.
  • Final Esterification : Converting the carboxylic acid to an ethyl ester using standard esterification techniques.

Advanced techniques such as microwave-assisted synthesis have been reported to enhance yields and reduce reaction times .

Anticancer Properties

This compound has shown significant anticancer activity across various cancer cell lines. Studies indicate that the compound exhibits cytotoxic effects with IC50 values in the low micromolar range against human cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma) .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Its structural similarity to other thiazole derivatives suggests potential effectiveness against a range of bacterial strains. The fluorinated phenyl group may enhance its interaction with microbial enzymes or receptors .

Research indicates that the mechanism of action may involve inhibition of specific enzymes or receptors related to cancer proliferation and microbial resistance pathways. The interactions are primarily hydrophobic but can also involve hydrogen bonding depending on the target .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

Structural FeatureImpact on Activity
Fluorophenyl Group Enhances lipophilicity and binding affinity to targets
Thiazole Rings Essential for cytotoxic activity; modifications can alter potency
Carbonyl Group Influences reactivity and interaction with biological targets

Compounds with similar thiazole structures have been shown to have varying degrees of anticancer and antimicrobial activity, emphasizing the importance of specific substitutions in enhancing efficacy .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity : A study reported that this compound exhibited significant cytotoxic effects against A431 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another research highlighted its effectiveness against Gram-positive bacteria, suggesting potential as a new antimicrobial agent .

Properties

Molecular Formula

C17H14FN3O3S2

Molecular Weight

391.4 g/mol

IUPAC Name

ethyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H14FN3O3S2/c1-3-24-16(23)12-8-25-17(20-12)21-15(22)13-14(26-9(2)19-13)10-5-4-6-11(18)7-10/h4-8H,3H2,1-2H3,(H,20,21,22)

InChI Key

RLYTVKARVNWOGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F

Origin of Product

United States

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